

# C.I. Disperse Yellow 163: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Disperse Yellow 163

CAS No.: 71767-67-4

Cat. No.: B3429058

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of C.I. **Disperse Yellow 163**, a monoazo dye. The information is intended for researchers and scientists in the fields of chemistry, materials science, and analytical science. While primarily used in the textile industry, the methodologies for its synthesis and characterization are instructive for professionals in drug development who work with similar molecular scaffolds.

## Core Properties of C.I. Disperse Yellow 163

C.I. **Disperse Yellow 163** is a synthetic organic compound valued for its yellow hue and its ability to color hydrophobic fibers. Its physicochemical properties are summarized in the table below.

Property	Value
C.I. Name	Disperse Yellow 163
CAS Number	67923-43-7[1][2][3]
Molecular Formula	C <sub>18</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>2</sub> [1][2][3][4]
Molecular Weight	417.25 g/mol [1][2][3][4]
IUPAC Name	3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile[1]
Appearance	Yellow powder[3][4]
Boiling Point	685.4 ± 55.0 °C at 760 Torr[1]
Density	1.37 ± 0.1 g/cm <sup>3</sup> [1]
Molecular Structure Class	Single azo[4]

## Synthesis of C.I. Disperse Yellow 163

The synthesis of C.I. **Disperse Yellow 163** is achieved through a two-step process: the diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-cyanoethyl)benzenamine.[4] While a specific detailed protocol for this exact dye is not readily available in the public domain, the following experimental procedure is based on established methods for the synthesis of similar azo dyes.

### Experimental Protocol: Synthesis

#### Step 1: Diazotization of 2,6-dichloro-4-nitroaniline

- In a flask equipped with a stirrer and thermometer, suspend 2,6-dichloro-4-nitroaniline in a solution of hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of sodium nitrite in cold water.

- Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of 2,6-dichloro-4-nitroaniline.

### Step 2: Azo Coupling

- In a separate reaction vessel, dissolve N,N-bis(2-cyanoethyl)benzenamine in a suitable solvent, such as a mixture of acetic acid and water.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling agent with vigorous stirring.
- Maintain the temperature below 10 °C throughout the addition. The formation of a yellow precipitate of C.I. **Disperse Yellow 163** should be observed.
- Continue stirring the reaction mixture for 2-3 hours at a low temperature to ensure the completion of the coupling reaction.
- Isolate the crude C.I. **Disperse Yellow 163** by vacuum filtration.
- Wash the filter cake with cold water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.
- The crude dye can be further purified by recrystallization from a suitable organic solvent, such as ethanol or acetone, to obtain a product of high purity.
- Dry the purified dye in a vacuum oven at a controlled temperature.

## Characterization of C.I. Disperse Yellow 163

A comprehensive characterization of the synthesized C.I. **Disperse Yellow 163** is essential to confirm its identity, purity, and structural integrity. The following are standard analytical

techniques employed for the characterization of disperse dyes.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of C.I. **Disperse Yellow 163** and for its quantification.

### Experimental Protocol: HPLC Analysis

- **Instrumentation:** An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
- **Column:** A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size) is commonly used.
- **Mobile Phase:** A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and water, or methanol and water, with a small amount of an acidifier like formic acid or a buffer like ammonium acetate.
- **Standard Preparation:** Prepare a stock solution of the purified C.I. **Disperse Yellow 163** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
- **Sample Preparation:** Dissolve a known amount of the synthesized dye in the mobile phase to a suitable concentration.
- **Injection and Detection:** Inject the standard and sample solutions into the HPLC system. Monitor the elution of the dye at its wavelength of maximum absorbance ( $\lambda_{max}$ ), which for a yellow dye is typically in the range of 400-450 nm.
- **Data Analysis:** The purity of the sample can be determined by the peak area percentage of the main component. Quantification can be achieved by creating a calibration curve from the peak areas of the standard solutions.

## Spectroscopic Characterization

### Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of the dye, which is a characteristic property related to its color.

#### Experimental Protocol: UV-Vis Analysis

- Prepare a dilute solution of C.I. **Disperse Yellow 163** in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or DMF).
- Record the absorption spectrum of the solution over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
- Identify the  $\lambda_{\text{max}}$  from the resulting spectrum.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule, thereby confirming its structure.

#### Experimental Protocol: FT-IR Analysis

- Prepare a solid sample of the dye for analysis. This is typically done by mixing a small amount of the dry dye powder with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.
- Record the FT-IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Characteristic peaks to be observed include those for N-H stretching, C-N stretching,  $\text{C}\equiv\text{N}$  stretching (from the cyanoethyl groups), C-Cl stretching, N=N stretching (azo group), and aromatic C-H and C=C stretching.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the definitive structural elucidation of the dye molecule.

#### Experimental Protocol: NMR Analysis

- Dissolve a sample of the purified dye in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.
- The <sup>1</sup>H NMR spectrum will show signals corresponding to the aromatic protons and the protons of the cyanoethyl groups.
- The <sup>13</sup>C NMR spectrum will provide information on all the carbon atoms in the molecule, including the aromatic carbons and the carbons of the cyanoethyl groups.

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dye and to confirm its molecular formula.

### Experimental Protocol: Mass Spectrometry Analysis

- Introduce a solution of the dye into a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) can be used.<sup>[5]</sup>
- Acquire the mass spectrum in the positive or negative ion mode.
- The molecular ion peak ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) will confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of C.I. Disperse Yellow 163.



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Synthesis and characterization workflow for C.I. **Disperse Yellow 163**.

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- To cite this document: BenchChem. [C.I. Disperse Yellow 163: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3429058/docs#c-i-disperse-yellow-163-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b3429058/docs#c-i-disperse-yellow-163-a-comprehensive-technical-guide)

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